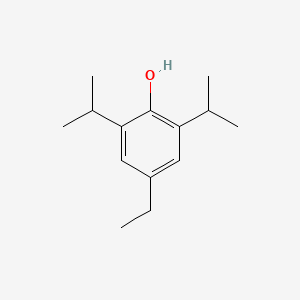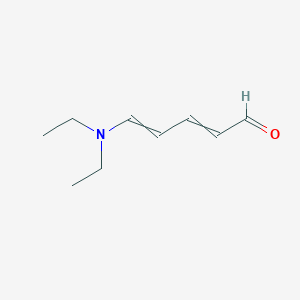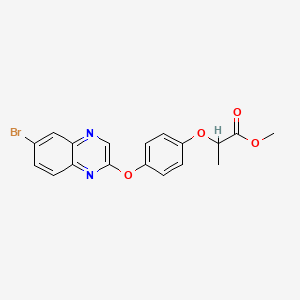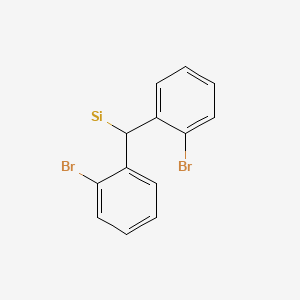
Pubchem_71403795
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71403795 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Méthodes De Préparation
The preparation of Pubchem_71403795 involves several synthetic routes and reaction conditions. Common methods include:
Synthetic Routes: The compound can be synthesized through various organic reactions, including nucleophilic substitution and condensation reactions.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Pubchem_71403795 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups under specific conditions.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or dichloromethane are frequently used. Conditions often involve controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various derivatives and analogs of the original compound.
Applications De Recherche Scientifique
Pubchem_71403795 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Pubchem_71403795 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Propriétés
Numéro CAS |
75302-84-0 |
|---|---|
Formule moléculaire |
C13H9Br2Si |
Poids moléculaire |
353.10 g/mol |
InChI |
InChI=1S/C13H9Br2Si/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13H |
Clé InChI |
ODBIHBCUVMVKKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Br)[Si])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


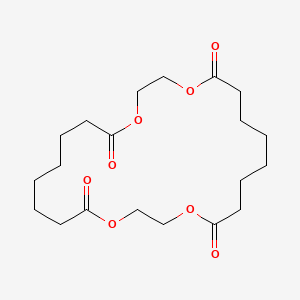

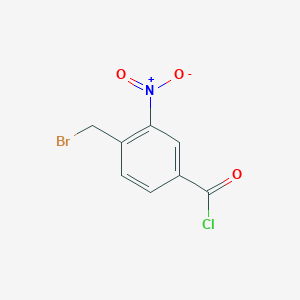

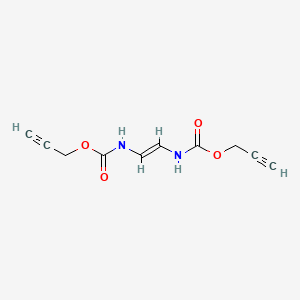
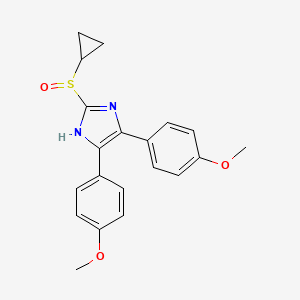
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
